Azaperol Exhibits 4- to 30-Fold Lower in Vivo Biological Potency Compared to Parent Compound Azaperone
Azaperol (AZL) demonstrates markedly reduced neuroleptic potency relative to its parent compound azaperone (AZN). In a standardized observational method in mice, the biological potency of azaperol was quantified as 4 to 30 times lower than that of azaperone [1]. Despite this reduction, both compounds retain high neuroleptic power, with only approximately 10% of the total activity remaining in tissues after metabolism [1]. This potency differential has direct implications for understanding the contribution of the metabolite to the overall sedative effect in vivo and for accurately modeling residue depletion curves in food safety assessments.
| Evidence Dimension | Biological potency (neuroleptic activity) |
|---|---|
| Target Compound Data | Potency value not explicitly quantified; expressed as 4- to 30-fold lower than azaperone |
| Comparator Or Baseline | Azaperone (AZN) - baseline potency (implied 1x) |
| Quantified Difference | 4- to 30-fold reduction in potency |
| Conditions | In vivo mouse model; observational method for estimating toxicity and drug actions [1] |
Why This Matters
Understanding the potency reduction factor is essential for accurate pharmacokinetic/pharmacodynamic modeling and for distinguishing the metabolite's contribution to the total pharmacological effect when interpreting tissue residue data.
- [1] Rauws, A. G., Olling, M., & Van der Laan, J. W. (1976). Azaperol, a new metabolite of the veterinary butyrophenone tranquilizer azaperone. Toxicology and Applied Pharmacology, 35(2), 297-306. View Source
